molecular formula C20H23NO2 B602181 3,5-Hydroxy-N-methylprotriptyline CAS No. 30235-47-3

3,5-Hydroxy-N-methylprotriptyline

Cat. No.: B602181
CAS No.: 30235-47-3
M. Wt: 309.4
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Description

Preparation Methods

The synthesis of 3,5-Hydroxy-N-methylprotriptyline involves several steps. One common synthetic route includes the reaction of 5H-dibenzo[a,d]cycloheptene-3,5-diol with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These methods ensure high purity and consistency of the product, which is crucial for its use in pharmaceutical and research applications.

Chemical Reactions Analysis

3,5-Hydroxy-N-methylprotriptyline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the hydroxyl groups are replaced by other functional groups like halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3,5-Hydroxy-N-methylprotriptyline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3,5-Hydroxy-N-methylprotriptyline involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine, by inhibiting their reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can have various physiological effects . The compound may also interact with other receptors and enzymes, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

3,5-Hydroxy-N-methylprotriptyline is similar to other tricyclic compounds such as protriptyline and cyclobenzaprine. it has unique structural features that differentiate it from these compounds. For example, the presence of hydroxyl groups at positions 3 and 5 on the dibenzo[a,d]cycloheptene ring system gives it distinct chemical and biological properties.

Similar Compounds

  • Protriptyline
  • Cyclobenzaprine
  • Amitriptyline
  • Nortriptyline

These compounds share a similar tricyclic structure but differ in their specific functional groups and pharmacological effects .

Properties

IUPAC Name

2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-21(2)13-5-12-20(23)18-7-4-3-6-15(18)8-9-16-10-11-17(22)14-19(16)20/h3-4,6-11,14,22-23H,5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSOPRLYYPOIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2C=CC3=C1C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857803
Record name 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d][7]annulene-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30235-47-3
Record name 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cycloheptene-3,5-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30235-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d][7]annulene-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Hydroxy-N-methylprotriptyline
Reactant of Route 2
3,5-Hydroxy-N-methylprotriptyline
Reactant of Route 3
3,5-Hydroxy-N-methylprotriptyline
Reactant of Route 4
3,5-Hydroxy-N-methylprotriptyline
Reactant of Route 5
3,5-Hydroxy-N-methylprotriptyline
Reactant of Route 6
3,5-Hydroxy-N-methylprotriptyline

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